molecular formula C30H28O5 B390471 Ethyl 3,4,5-tris(benzyloxy)benzoate CAS No. 100079-21-8

Ethyl 3,4,5-tris(benzyloxy)benzoate

Cat. No.: B390471
CAS No.: 100079-21-8
M. Wt: 468.5g/mol
InChI Key: LPOVBWPBHYTZPB-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-tris(benzyloxy)benzoate is an organic compound with the molecular formula C30H28O5. It is characterized by the presence of three benzyloxy groups attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4,5-tris(benzyloxy)benzoate typically involves the esterification of 3,4,5-tris(benzyloxy)benzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5-tris(benzyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted benzoates .

Scientific Research Applications

Ethyl 3,4,5-tris(benzyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,4,5-tris(benzyloxy)benzoate involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative .

Comparison with Similar Compounds

  • Methyl 3,4,5-tris(benzyloxy)benzoate
  • Propyl 3,4,5-tris(benzyloxy)benzoate
  • Butyl 3,4,5-tris(benzyloxy)benzoate

Comparison: this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl, propyl, and butyl analogs. The ethyl ester may offer a balance between hydrophobicity and hydrophilicity, making it suitable for various applications .

Properties

IUPAC Name

ethyl 3,4,5-tris(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O5/c1-2-32-30(31)26-18-27(33-20-23-12-6-3-7-13-23)29(35-22-25-16-10-5-11-17-25)28(19-26)34-21-24-14-8-4-9-15-24/h3-19H,2,20-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOVBWPBHYTZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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